![molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate CAS No. 71869-80-2](/img/structure/B121663.png)

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

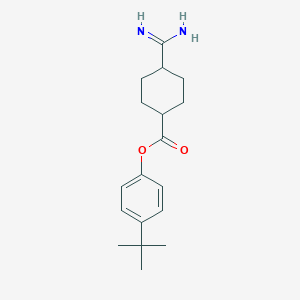

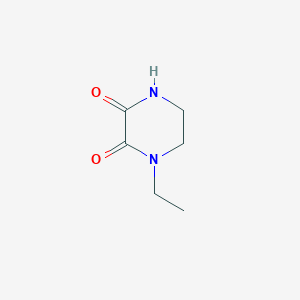

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a chemical compound . It has a molecular formula of C13H13NO5. This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Carbamates, such as Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate, play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .Molecular Structure Analysis

The molecular structure of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate consists of a benzyl group attached to a carbamate group . The carbamate group is a key structural motif in many approved drugs and prodrugs .Chemical Reactions Analysis

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .Aplicaciones Científicas De Investigación

Condensation Reactions

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate has been used in acid-catalyzed condensation reactions with glyoxal . This reaction was performed in a series of polar protic and aprotic solvents, and it led to the discovery of a new process occurring during the cascade condensation of glyoxal with ammonia derivatives .

Formation of Caged Compounds

This compound has been studied for its role in the formation of caged compounds of aza- and oxaazaisowurtzitanes . These are precursors of high-energy-density materials (HEDMs), which are of significant interest in the field of materials science .

Synthesis of High-Energy-Density Materials (HEDMs)

The compound is involved in the synthesis of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), a high-cost, multistage process . CL-20 is one of the most efficient and domesticated HEDMs .

Investigation of Solvent Effects

The effects of different solvents on the condensation process of benzyl carbamate with glyoxal have been investigated using this compound . This research has identified the least and most suitable solvents for the condensation of glyoxal with benzyl carbamate .

Protection of Benzylamine

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate has been used in the protection of benzylamine as carbamate and bicarbamate amidinium species . This process involves the competitive intramolecular acylation of 4-(aminomethyl)-benzyl alcohol with isopropenyl acetate .

Recovery of Unprotected Benzylamine

The recovery of unprotected benzylamine has been achieved upon mild heating, demonstrating the utility of this compound in synthetic processes .

Mecanismo De Acción

Target of Action

The primary target of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is amines . Amines play a crucial role in the synthesis of peptides , which are essential components of proteins and play significant roles in biological functions.

Mode of Action

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which removes a hydrogen atom to form succinimide . This interaction results in changes at the molecular level .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . The removal of a hydrogen atom from the benzylic position can be resonance stabilized , which is a key step in many organic chemistry reactions .

Pharmacokinetics

The compound’s interaction with amines suggests that it may have bioavailability relevant to peptide synthesis .

Result of Action

The molecular and cellular effects of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate’s action primarily involve the modification of amines, facilitating peptide synthesis . This can have downstream effects on protein function and, consequently, various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate. For instance, the presence of a benzene ring affects the stability of radicals and carbocations . Additionally, the rate of reaction can be influenced by the difference in electronegativity .

Propiedades

IUPAC Name |

benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXAMRRMFCPXNC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510061 |

Source

|

| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

CAS RN |

71869-80-2 |

Source

|

| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)

![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)